molecular formula C12H11ClN2O2 B2535937 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide CAS No. 330978-46-6

2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide

Cat. No.: B2535937
CAS No.: 330978-46-6
M. Wt: 250.68
InChI Key: WIROTDJNVBQVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide is a chemical compound with the molecular formula C6H7ClN2O2. It is a white crystalline solid that is soluble in organic solvents. This compound is known for its anti-inflammatory and analgesic properties, which are attributed to its ability to inhibit the production of prostaglandin E2 (PGE2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: It is used in studies related to its anti-inflammatory and analgesic properties.

    Medicine: It is investigated for its potential use in the treatment of inflammatory diseases and pain management.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylisoxazol-3-yl)-2-phenylacetamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the production of prostaglandin E2 (PGE2), leading to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-7-10(15-17-8)14-12(16)11(13)9-5-3-2-4-6-9/h2-7,11H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROTDJNVBQVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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